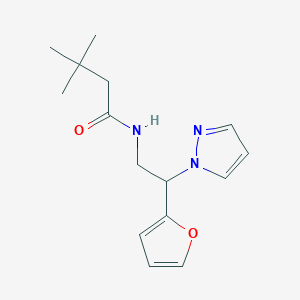

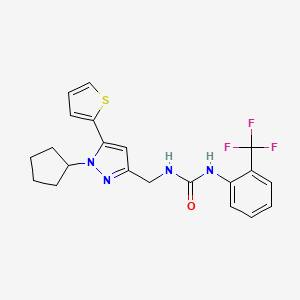

![molecular formula C27H31NO5 B2883747 4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate CAS No. 1321987-80-7](/img/structure/B2883747.png)

4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adamantane is a common structural unit of many organic compounds of both synthetic and natural origin . It’s often used in the synthesis of various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Synthesis Analysis

Adamantane derivatives can be synthesized through various methods. For example, a one-stage method for the preparation of 1-[isocyanato(phenyl)methyl]adamantane and 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane has been described . The method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .Molecular Structure Analysis

The molecular structure of adamantane derivatives can be complex, with various substituents attached to the adamantane core. For example, 1-[isocyanato(phenyl)methyl]adamantane contains a phenylmethylene fragment located between the adamantane fragment and the isocyanate group .Chemical Reactions Analysis

The reaction of 1-[isocyanato(phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas .Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely depending on their structure. For example, the introduction of methyl substituents in the nodal positions of adamantane made it possible to reduce the melting temperatures of certain ureas .Wissenschaftliche Forschungsanwendungen

Inhibition of Soluble Epoxide Hydrolase

4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate: has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the arachidonic acid metabolic pathway . sEH inhibitors have therapeutic potential in the treatment of hypertension, inflammation, and pain. The adamantane moiety in the compound’s structure may contribute to its lipophilic properties, enhancing its interaction with the enzyme’s active site.

Antibacterial Activity

Compounds containing the adamantane structure have shown promising antibacterial activities . The trimethoxybenzoate group attached to the phenyl ring could potentially enhance this activity by increasing the compound’s ability to penetrate bacterial cell walls. This makes it a candidate for further research as a novel antibacterial agent.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis . Its adamantane core can be functionalized to produce a variety of derivatives, which can then be utilized in the synthesis of more complex molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals.

Material Science

Adamantane derivatives are known for their thermal stability and resistance to chemical wear, making them suitable for use in material science applications . The compound could be used to create new polymers with enhanced durability for industrial use.

Catalysis

The unique structure of adamantane derivatives allows them to act as ligands in catalytic processes . They can stabilize transition states and increase the efficiency of reactions, which is valuable in industrial chemistry for the production of fine chemicals.

Neuroprotective Agents

Adamantane derivatives have been explored for their neuroprotective properties . They may protect nerve cells from damage caused by neurodegenerative diseases such as Alzheimer’s. The compound’s ability to cross the blood-brain barrier due to its lipophilicity makes it a compound of interest in this field.

Wirkmechanismus

While the specific mechanism of action for “4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate” is not available, it’s worth noting that many adamantane derivatives have shown significant biological activities such as anticancer, antibacterial, anti-inflammatory, antihypertensive, antidiabetic, anticonvulsant, and antianxiety activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(1-adamantyliminomethyl)phenyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO5/c1-30-23-11-21(12-24(31-2)25(23)32-3)26(29)33-22-6-4-17(5-7-22)16-28-27-13-18-8-19(14-27)10-20(9-18)15-27/h4-7,11-12,16,18-20H,8-10,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRGZDBWGCAUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2883666.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2883669.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2883670.png)

![3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883671.png)

![2-(3,4-Dimethylphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2883679.png)